molecular formula C10H15NO2 B194583 Etilefrine CAS No. 709-55-7

Etilefrine

Cat. No.: B194583
CAS No.: 709-55-7
M. Wt: 181.23 g/mol
InChI Key: SQVIAVUSQAWMKL-UHFFFAOYSA-N
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Description

Etilefrine is a sympathomimetic amine that acts as a cardiac stimulant and antihypotensive agent. It is primarily used to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure when standing up. This compound interacts with both alpha and beta adrenergic receptors, leading to increased cardiac output, stroke volume, and blood pressure .

Mechanism of Action

Target of Action

Etilefrine, also known as Etilefrin, is an adrenergic agonist primarily of α1 and β1 receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining cardiovascular homeostasis .

Mode of Action

This compound interacts with its primary targets, the α1 and β1 adrenergic receptors, to exert its physiological effects . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events . This interaction results in vasoconstriction and increased cardiac output, which helps in managing conditions like hypotension .

Biochemical Pathways

The activation of α1 and β1 adrenergic receptors by this compound triggers a cascade of biochemical reactions. These reactions involve the stimulation of both α and β adrenergic receptors, leading to increased cardiac output, stroke volume, venous return, and blood pressure . It’s important to note that this compound has a much higher affinity for β1 (cardiac) than for β2 adrenergic receptors .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is completely absorbed, and about 55% of the drug is bioavailable due to an extensive first-pass effect . The time curve of plasma levels of this compound is compatible with an open 2-compartment model characterized by a rather large volume of distribution and a predominant half-life of 2 hours .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the response to this compound can vary among individuals due to factors such as genetic makeup, age, health status, and concomitant medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etilefrine can be synthesized through several methods. One common method involves the reaction of alpha-bromo-m-hydroxyacetophenone with N-ethylbenzylamine in a solvent at a temperature of 10-20°C. The reaction mixture is then subjected to heat preservation for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5. The resulting product is alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride. This intermediate is then dissolved in an alcohol solvent, and catalytic hydrogenation is carried out at 30-40°C under nitrogen atmosphere to yield this compound hydrochloride .

Industrial Production Methods

Industrial production of this compound often involves the use of cardanol derived from cashew nut shell liquid. The key intermediate, 3-vinylphenol, is synthesized from cardanol through ethenolysis. This intermediate undergoes hydroxyamination with an iron porphyrin catalyst to produce norfenefrine, which is then ethylated to form this compound .

Chemical Reactions Analysis

Types of Reactions

Etilefrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Catalytic hydrogenation is used in its synthesis.

    Substitution: Halogenation and alkylation reactions are common in its synthetic pathways.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogenating agents like bromine or alkylating agents like ethyl iodide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted phenylethanolamines.

Scientific Research Applications

Medical Uses

1. Treatment of Orthostatic Hypotension

Etilefrine is primarily used to manage orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. By stimulating alpha-1 adrenergic receptors, this compound promotes vasoconstriction, thereby increasing systemic vascular resistance and blood pressure. Clinical studies have demonstrated its effectiveness in improving symptoms associated with this condition .

2. Vasovagal Syncope Management

This compound has been investigated for its potential to prevent vasovagal syncope, a common cause of fainting. A randomized controlled trial involving patients with recurrent vasovagal syncope found that this compound did not significantly reduce the incidence of syncopal events compared to placebo, suggesting that while it may have theoretical benefits due to its vasoconstrictor effects, its clinical efficacy in this context remains inconclusive .

3. Cardiac Output Enhancement

Research indicates that this compound can enhance cardiac output and improve hemodynamic parameters in patients undergoing procedures such as aorto-coronary bypass surgery. Intravenous administration of this compound resulted in increased cardiac output and mean systemic blood pressure without altering central venous pressure, indicating its role in managing hemodynamic stability during surgical interventions .

4. Off-label Uses

This compound has also been used off-label for conditions such as priapism, where it helps alleviate prolonged erections by inducing vasoconstriction in the penile arteries. Although this application is less common, it highlights the versatility of this compound as a therapeutic agent .

Pharmacodynamics

This compound acts as an agonist at both alpha-1 and beta-1 adrenergic receptors, leading to increased heart rate, cardiac output, and mean arterial pressure. The drug's pharmacodynamic profile shows that it can effectively reduce peripheral vascular resistance while enhancing myocardial perfusion during specific clinical scenarios .

Table 1: Summary of Clinical Studies on this compound

Study ReferenceApplicationSample SizeOutcome
Vasovagal Syncope126 patientsNo significant difference in syncopal recurrence between this compound and placeboThis compound not superior for preventing syncope
Cardiac Output EnhancementNot specifiedSignificant increase in cardiac output and blood pressureEffective in improving hemodynamics during surgery
Orthostatic HypotensionNot specifiedImprovement in blood pressure upon standingEffective treatment for orthostatic hypotension

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as nausea, tremors, and palpitations. These adverse effects necessitate careful monitoring during treatment, especially in patients with pre-existing cardiovascular conditions .

Comparison with Similar Compounds

Etilefrine is similar to other sympathomimetic amines such as norfenefrine, phenylephrine, and fenoprofene. it is unique in its balanced interaction with both alpha and beta adrenergic receptors, making it particularly effective in treating orthostatic hypotension. Other compounds like phenylephrine primarily target alpha receptors, while norfenefrine has a higher affinity for beta receptors .

List of Similar Compounds

  • Norfenefrine
  • Phenylephrine
  • Fenoprofene

Biological Activity

Etilefrine, chemically known as 2-ethylamino-1-(3-hydroxyphenyl) ethanol hydrochloride, is a sympathomimetic amine primarily used as a vasopressor agent in clinical settings. It is particularly effective in treating orthostatic hypotension and managing hypotension during surgical procedures, such as cesarean sections. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Pharmacodynamics

This compound exhibits its biological activity through the stimulation of both α-1 and β-2 adrenergic receptors. This dual action results in vasoconstriction and increased cardiac output, making it effective in elevating blood pressure in hypotensive patients. The specific receptor interactions are summarized as follows:

Receptor Type Action Effect
α-1VasoconstrictionIncreased peripheral resistance
β-2VasodilationImproved blood flow to skeletal muscle

The sympathomimetic effects of this compound contribute to its use in various clinical scenarios, particularly where rapid blood pressure elevation is required.

Pharmacokinetics

This compound is characterized by a significant first-pass metabolism when administered orally, leading to variable bioavailability among individuals. The pharmacokinetic profile indicates that this compound is absorbed quickly and reaches peak plasma concentrations within a few hours post-administration. Key pharmacokinetic parameters include:

Parameter Value
BioavailabilityVariable (20%-60%)
Peak Plasma Concentration1-2 hours
Elimination Half-Life4-6 hours

Studies have shown that this compound can be effectively detected in plasma using spectrophotometric methods, which have been developed for both pharmaceutical formulations and biological samples .

Use in Hypotension Management

This compound has been extensively studied for its efficacy in managing hypotension during spinal anesthesia. A multicenter trial involving 196 patients compared this compound with phenylephrine for treating hypotension during cesarean sections. The results indicated no significant differences in fetal outcomes or maternal complications between the two groups:

Outcome Measure This compound (n=98) Phenylephrine (n=98) P-value
Umbilical artery pH < 7.2011 (11.2%)12 (12.2%)0.93
Apgar score at 1 min < 71 (1.0%)2 (2.0%)1.00
Nausea or vomiting18 (18.4%)17 (17.3%)1.00

These findings support the safety and effectiveness of this compound as a vasopressor during cesarean deliveries .

Case Studies

A notable case study investigated the use of this compound in conjunction with conventional treatments for chylothorax management. The study concluded that this compound facilitated earlier chest tube removal compared to standard treatments alone, highlighting its potential utility beyond traditional applications .

Properties

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVIAVUSQAWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride)
Record name Etilefrine [INN:BAN]
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DSSTOX Substance ID

DTXSID1023029
Record name Etilefrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

709-55-7, 10128-36-6
Record name (±)-Etilefrine
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Record name Etilefrine [INN:BAN]
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Record name Etilefrine
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Record name Etilefrine
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Record name Etilefrine
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Record name (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol
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Record name ETILEFRINE
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Melting Point

208-209
Record name Etilefrine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Etilefrine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Etilefrine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Etilefrine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Etilefrine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Etilefrine
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Etilefrine
Customer
Q & A

Q1: How does etilefrine exert its effects on the cardiovascular system?

A1: this compound acts as an agonist at both alpha- and beta2-adrenergic receptors []. By stimulating alpha-1-adrenergic receptors, this compound primarily induces vasoconstriction in the arteriolar and venous vasculature, leading to a decrease in venous pooling and an increase in blood pressure [].

Q2: Does this compound have any direct effects on the heart?

A2: While its primary effects are on blood vessels, this compound can also stimulate beta-1 adrenergic receptors in the heart []. This stimulation results in positive chronotropic and inotropic effects, meaning it increases heart rate and contractility, respectively.

Q3: What is the bioavailability of oral this compound?

A3: The bioavailability of oral this compound is relatively low due to significant first-pass metabolism [, ]. Studies comparing this compound to its stearic acid ester prodrug found the relative bioavailability of the prodrug to be approximately 51% compared to this compound, suggesting that the prodrug strategy may partially overcome the first-pass effect [].

Q4: How is this compound metabolized and excreted?

A4: this compound is primarily metabolized in the liver via conjugation with sulfate, forming the major metabolite this compound sulfate [, ]. Additional minor metabolites, identified as isomeric tetrahydroisoquinolines, are also formed through condensation with formaldehyde []. These metabolites are excreted in the urine, both in free and conjugated forms [].

Q5: What are the primary clinical applications of this compound?

A5: this compound is primarily used in the management of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing [, , ]. It has also been investigated for its potential in treating other conditions, such as vasovagal syncope [, ], priapism [, , , ], and chylothorax [, , , , ].

Q6: Is this compound effective in preventing hypotension during spinal anesthesia?

A6: Research suggests that oral this compound, administered preoperatively, can reduce the fall in blood pressure during spinal anesthesia []. Intravenous this compound has also been compared to phenylephrine for treating hypotension during spinal anesthesia for cesarean section, with results indicating this compound may be associated with a lower total dose requirement and shorter duration of hypotension [].

Q7: Can this compound be used to treat priapism?

A7: this compound has been investigated as a potential treatment for priapism, particularly in the context of sickle cell disease [, , ]. Studies suggest that both intracavernous injection and oral administration of this compound may be effective in resolving priapism and reducing the frequency of stuttering priapism [, , ].

Q8: What is the role of this compound in managing chylothorax?

A8: this compound has emerged as a potential therapeutic option for managing chylothorax, a condition characterized by the accumulation of lymphatic fluid in the pleural space [, , , , ]. While the exact mechanism is unclear, this compound is thought to promote smooth muscle contraction of the thoracic duct, potentially reducing chyle flow and facilitating resolution of the chylothorax [, , , , ].

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